molecular formula C8H12N2O2S B167918 4-Amino-N-ethylbenzenesulfonamide CAS No. 1709-53-1

4-Amino-N-ethylbenzenesulfonamide

Cat. No. B167918
CAS RN: 1709-53-1
M. Wt: 200.26 g/mol
InChI Key: FDZPXCJOUIWRII-UHFFFAOYSA-N
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Description

4-Amino-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Amino-N-ethylbenzenesulfonamide is 1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 . This indicates the presence of a sulfonamide group that is S-linked to a benzene ring .


Physical And Chemical Properties Analysis

4-Amino-N-ethylbenzenesulfonamide is a solid substance at room temperature . It has a melting point of 110-112°C .

Scientific Research Applications

Anticancer and Antimicrobial Agents

“4-Amino-N-ethylbenzenesulfonamide” is a derivative of benzenesulfonamide, which has been studied for its potential as an anticancer and antimicrobial agent . The compound has been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Proteomics Research

“4-Amino-N-ethylbenzenesulfonamide” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, function, and interactions.

Synthesis of New Compounds

The compound is used in the synthesis of new compounds . For example, it has been used in the synthesis of new aryl thiazolone–benzenesulfonamides . These new compounds were evaluated for their anti-proliferative activity against various cancer cell lines .

Apoptosis Induction

One of the derivatives of “4-Amino-N-ethylbenzenesulfonamide” was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . Apoptosis, or programmed cell death, is a crucial process in cancer treatment.

Enzyme Inhibition

Certain derivatives of “4-Amino-N-ethylbenzenesulfonamide” have shown excellent enzyme inhibition against carbonic anhydrase IX and II . This reveals their remarkable selectivity for carbonic anhydrase IX over carbonic anhydrase II .

Cellular Uptake Studies

“4-Amino-N-ethylbenzenesulfonamide” and its derivatives can be used in cellular uptake studies . These studies are important for understanding how substances enter cells, which can inform the development of new drugs.

Mechanism of Action

Sulfonamides, the class of drugs to which 4-Amino-N-ethylbenzenesulfonamide belongs, are used as broad-spectrum antimicrobial drugs for the treatment of human and animal bacterial infections . They inhibit protein synthesis by promoting mistranslation and eliminating proofreading .

Safety and Hazards

The safety information for 4-Amino-N-ethylbenzenesulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-amino-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZPXCJOUIWRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343968
Record name 4-Amino-N-ethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethylbenzenesulfonamide

CAS RN

1709-53-1
Record name 4-Amino-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-ethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-ethylbenzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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